molecular formula C22H21N3O4S2 B2439788 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207030-63-4

2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2439788
CAS RN: 1207030-63-4
M. Wt: 455.55
InChI Key: ASXVDNMDDXLBNF-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the substituents present on the oxadiazole ring. Oxadiazoles can participate in a variety of reactions, and their reactivity can be influenced by the electron-withdrawing and donating substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, oxadiazoles are known to have favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Characterization

Compounds within this chemical class, including derivatives of 1,3,4-oxadiazole, have been synthesized through various methods. For instance, the synthesis of certain sulfonamide derivatives involves reactions that yield complex structures with potential biological activities. These syntheses often employ methods that involve the reaction of different organic compounds under specific conditions, followed by characterization through spectral data and other analytical techniques (Hayun et al., 2012).

Anticancer and Antibacterial Activities

Several studies have highlighted the potent anticancer and antibacterial properties of 1,3,4-oxadiazole derivatives. Novel derivatives containing 5-phenyl thiophene moiety were synthesized and demonstrated significant anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in therapeutic applications, particularly in oncology (Adimule et al., 2014). Additionally, compounds with 1,3,4-oxadiazole and thiadiazole structures have shown antibacterial activity, suggesting their usefulness in combating microbial infections (Aghekyan et al., 2020).

Drug Metabolism Applications

In drug metabolism, certain biaryl-bis-sulfonamide compounds, acting as AMPA receptor potentiators, have been metabolized using microbial-based systems. This approach facilitates the production of mammalian metabolites for structural characterization, providing insights into the metabolic fate of these compounds and their potential therapeutic effects (Zmijewski et al., 2006).

Physicochemical and Theoretical Studies

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles have been studied, demonstrating the compounds' effectiveness in protecting mild steel in acidic environments. This research not only highlights their chemical stability but also their potential in industrial applications (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some oxadiazoles have been found to have anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, based on its structure and properties. Oxadiazoles have been found to have a wide range of applications, and this compound could potentially be developed for use in various fields .

properties

IUPAC Name

2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-4-15-5-7-16(8-6-15)21-23-22(29-24-21)20-19(13-14-30-20)31(26,27)25(2)17-9-11-18(28-3)12-10-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVDNMDDXLBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

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